n-(2-Hydroxyethyl)-2-methylpropanamide
Overview
Description
N-(2-Hydroxyethyl)-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the amide, and a methyl group attached to the carbon atom of the propanamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-methylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-methylpropanoic acid with ethanolamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as zinc-doped calcium oxide can be employed to enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 2-methylpropanoic acid.
Reduction: The major product is N-(2-hydroxyethyl)-2-methylpropanamine.
Substitution: The products vary depending on the nucleophile used, but common products include esters and ethers.
Scientific Research Applications
N-(2-Hydroxyethyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound for studying amide hydrolysis.
Industry: It is used in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can interact with enzymes that catalyze amide hydrolysis, leading to the formation of the corresponding carboxylic acid and amine. The hydroxyethyl group can also participate in hydrogen bonding, which can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)formamide
- N-(2-Hydroxyethyl)acetamide
- N-(2-Hydroxyethyl)propionamide
Comparison
N-(2-Hydroxyethyl)-2-methylpropanamide is unique due to the presence of the methyl group on the propanamide backbone, which can influence its chemical reactivity and physical properties. Compared to N-(2-Hydroxyethyl)formamide and N-(2-Hydroxyethyl)acetamide, it has a higher molecular weight and different steric properties, which can affect its interactions with other molecules and its solubility in various solvents .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)6(9)7-3-4-8/h5,8H,3-4H2,1-2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNTZFRNCHEDOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278374 | |
Record name | n-(2-hydroxyethyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-73-1 | |
Record name | NSC7088 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(2-hydroxyethyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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